Pktpkkakkl
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Overview
Description
Pktpkkakkl: is a synthetic peptide derived from the histone H1 peptide sequence. It is specifically designed to act as a substrate for cyclin-dependent kinase 5 (CDK5), a serine/threonine kinase predominantly active in neuronal tissues . The peptide sequence of this compound is Pro-Lys-Thr-Pro-Lys-Lys-Ala-Lys-Lys-Leu, and it is known for its high affinity for the active site of CDK5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pktpkkakkl is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid (Leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (Lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: Pktpkkakkl primarily undergoes phosphorylation, a type of substitution reaction where a phosphate group is added to the peptide by CDK5. This reaction is crucial for the peptide’s role as a substrate in kinase assays .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) as the phosphate donor, CDK5 enzyme.
Conditions: The reaction is typically carried out in a buffered solution at physiological pH and temperature (37°C).
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using mass spectrometry or HPLC .
Scientific Research Applications
Pktpkkakkl is widely used in scientific research, particularly in studies involving CDK5. Its applications include:
Enzyme Activity Assays: Used to measure the activity of CDK5 by monitoring the phosphorylation of this compound.
Biomarker Studies: Serves as a biomarker for CDK5 activity in various cellular processes.
Cell Signaling Research: Helps in understanding the role of CDK5 in cell signaling pathways, particularly in neuronal tissues.
Drug Development: Used in screening potential inhibitors of CDK5, which could be therapeutic targets for neurodegenerative diseases.
Mechanism of Action
Pktpkkakkl exerts its effects by acting as a substrate for CDK5. The mechanism involves the binding of this compound to the active site of CDK5, where it undergoes phosphorylation. This phosphorylation event is crucial for the regulation of various cellular processes, including cell cycle progression and neuronal signaling .
Molecular Targets and Pathways:
Target: Cyclin-dependent kinase 5 (CDK5).
Pathways: Involved in the regulation of the cell cycle, neuronal development, and synaptic plasticity.
Comparison with Similar Compounds
Pktpkkakkl is unique due to its specific sequence derived from histone H1 and its high affinity for CDK5. Similar compounds include other synthetic peptides designed as substrates for kinases, such as:
Histone H1-derived peptides: Similar sequences derived from histone H1 but with variations in amino acid composition.
Tau-derived peptides: Peptides derived from the tau protein, another substrate for CDK5.
This compound stands out due to its optimized sequence for high-affinity binding to CDK5, making it a valuable tool in kinase research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZMVAFYNVHXHA-BJSZDZKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99N15O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1138.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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